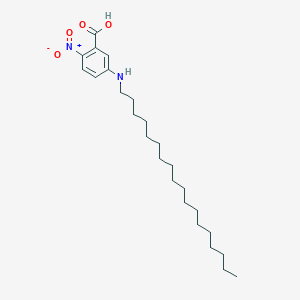![molecular formula C13H17BrO B14275047 (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol CAS No. 183864-51-9](/img/structure/B14275047.png)
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol is an organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a bromophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-bromobenzyl bromide.
Grignard Reaction: The 2-bromobenzyl bromide is converted to a Grignard reagent by reacting with magnesium in anhydrous ether. This Grignard reagent is then added to cyclohexanone to form the corresponding alcohol.
Stereoselective Reduction: The resulting intermediate is subjected to stereoselective reduction to obtain the desired (1R,2S) isomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide in DMF (Dimethylformamide).
Major Products
Oxidation: (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexanone.
Reduction: (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexane.
Substitution: (1R,2S)-2-[(2-aminophenyl)methyl]cyclohexan-1-ol.
Aplicaciones Científicas De Investigación
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-[(2-chlorophenyl)methyl]cyclohexan-1-ol
- (1R,2S)-2-[(2-fluorophenyl)methyl]cyclohexan-1-ol
- (1R,2S)-2-[(2-iodophenyl)methyl]cyclohexan-1-ol
Uniqueness
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.
Propiedades
Número CAS |
183864-51-9 |
|---|---|
Fórmula molecular |
C13H17BrO |
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17BrO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1,3,5,7,11,13,15H,2,4,6,8-9H2/t11-,13+/m0/s1 |
Clave InChI |
XIMSVVHSTFCLHQ-WCQYABFASA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)CC2=CC=CC=C2Br)O |
SMILES canónico |
C1CCC(C(C1)CC2=CC=CC=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14274987.png)


![N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline](/img/structure/B14275008.png)
![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)

![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/structure/B14275028.png)

![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)

![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)

